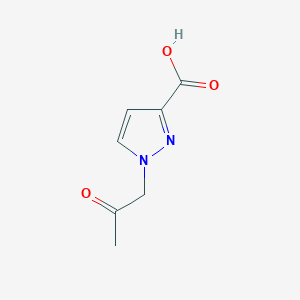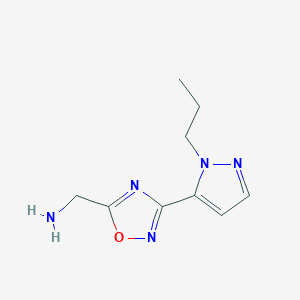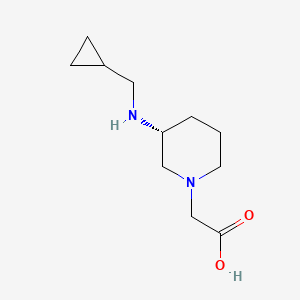
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a complex organic molecule that features a pyrrolidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is often introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Attachment of the Methylthioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzyloxycarbonyl moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzyloxycarbonyl group could play a role in binding interactions, while the methylthio group might be involved in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)propanoic acid: Similar structure but with a propanoic acid moiety.
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group.
Uniqueness
The uniqueness of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both a benzyloxycarbonyl group and a methylthio group provides unique opportunities for interaction with biological targets and for use in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H19NO4S |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(2S)-2-methylsulfanyl-2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4S/c1-21-13(14(17)18)12-8-5-9-16(12)15(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,17,18)/t12?,13-/m0/s1 |
InChI-Schlüssel |
XQNJFVNAXYCUAC-ABLWVSNPSA-N |
Isomerische SMILES |
CS[C@@H](C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CSC(C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)


![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)


